Chloromethyl chlorosulfate
Overview
Description
Chloromethyl chlorosulfate (CMCS) is a chloromethylating agent derived from the reaction of liquid SO3 with CH2Cl2. This compound is significant in organic chemistry due to its ability to react with various nucleophiles, facilitating the synthesis of a wide range of chemical structures (Power et al., 2004).
Synthesis Analysis
CMCS can be synthesized from chloroiodomethane and chlorosulfonic acid, employing a chlorosulfonic acid-mediated iodide oxidation. This method yields CMCS with a high purity (>99%) and in a 92% solution yield, showcasing an efficient and scalable protocol for CMCS preparation (Zheng et al., 2012).
Molecular Structure Analysis
While specific studies on the molecular structure of CMCS were not directly found, research on chlorosulfate derivatives and similar compounds provides insight into their complex structures and reactivity. These compounds engage in intricate cascade reactions under mild conditions, suggesting a comparably reactive and complex nature for CMCS (Cala et al., 2019).
Chemical Reactions and Properties
CMCS reacts rapidly with anionic nucleophiles in homogeneous solutions or two-phase systems, leading to the formation of chloromethylated products. The reactivity order observed was MCS > MBCS > CMCS >> CH2Cl2, indicating a selective and controlled reactivity towards different nucleophiles (Power et al., 2004).
Physical Properties Analysis
Chemical Properties Analysis
CMCS exhibits high reactivity with nucleophiles, leading to various substitution reactions. Its stability against decomposition, when not in the presence of reactive nucleophiles, highlights its potential as a versatile reagent in organic synthesis. The efficient synthesis and high yield of CMCS, as well as its ability to undergo reactions under controlled conditions, indicate its valuable chemical properties for synthetic applications (Zheng et al., 2012).
Scientific Research Applications
Synthesis of Carboxylic Acid Esters
Chloromethyl chlorosulfate (CMCS) has been identified as an excellent reagent for the synthesis of chloromethyl esters of β-lactam antibiotics like penicillanic acid sulfone. This reagent is also effective for converting other alkyl chlorosulfates into corresponding alkyl carboxylates, demonstrating its versatility in synthesizing various ester compounds (Binderup & Hansen, 1984).
Efficient and Scalable Preparation Method
A new method for synthesizing CMCS involves the reaction of chloroiodomethane with chlorosulfonic acid, yielding a high purity (>99%) product. This process is notable for its efficiency and scalability, addressing previous challenges in preparing CMCS (Zheng et al., 2012).
Synthesis of Sultones
CMCS plays a role in the synthesis of sultones, the sulfur analogs of lactones, from alkyne-containing chlorosulfates. This complex transformation occurs through a series of cascade reactions under mild thermal conditions, contributing to the field of organic chemistry and the synthesis of sulfur-containing compounds (Cala et al., 2019).
Catalytic Method of Preparation
The reaction of liquid (gamma-) SO3 with CH2Cl2 at room temperature, catalyzed by trimethyl borate, produces CMCS. This discovery introduces a new catalytic method for preparing CMCS, opening up avenues for more efficient production methods (Power et al., 2004).
Applications in Chloromethylation Reactions
CMCS is used in the chloromethylation of aromatic hydrocarbons and substituted phenolic derivatives. This method has been applied to synthesize various fine or special chemicals, such as pharmaceuticals, agrochemicals, and polymers, highlighting its significant role in industrial chemistry (Tang et al., 2019).
Role in Cellulose Modification
Chlorosulfate groups, formed by chlorination of cellulose with sulfuryl chloride, can be modified into various functional groups. This property is utilized in the modification of cellulose, an important aspect of material science and engineering (Furubeppu et al., 1991).
Safety And Hazards
CMCS is classified as hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, is fatal if inhaled, and is harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, ingestion, and inhalation .
properties
IUPAC Name |
chloro(chlorosulfonyloxy)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O3S/c2-1-6-7(3,4)5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBIHXWYDMFGCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OS(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197991 | |
Record name | Chloromethyl chlorosulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl chlorosulfate | |
CAS RN |
49715-04-0 | |
Record name | Chloromethyl chlorosulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49715-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethyl chlorosulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049715040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloromethyl chlorosulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethyl chlorosulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROMETHYL CHLOROSULPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N615783BNF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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